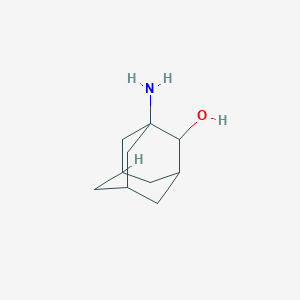

1-Amino-adamantan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Amino-adamantan-2-ol is an organic compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound features an amino group (-NH2) and a hydroxyl group (-OH) attached to the adamantane framework, making it a versatile molecule in various chemical and biological applications.

Wirkmechanismus

Target of Action

1-Amino-adamantan-2-ol, also known as 1-Amino-2-adamantanol, is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

Adamantane derivatives are known for their unique stability and reactivity when compared to simple hydrocarbon derivatives . This reactivity is likely to influence the interaction of this compound with its targets.

Biochemical Pathways

Adamantane derivatives are known to influence a variety of biochemical processes due to their unique structural and chemical properties .

Pharmacokinetics

The adamantane moiety is known to increase the lipophilicity of drugs, which can improve their pharmacological properties .

Result of Action

Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Action Environment

The unique structure of adamantane derivatives is known to confer stability under a variety of conditions .

Biochemische Analyse

Biochemical Properties

Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives .

Cellular Effects

The cellular effects of 1-Amino-adamantan-2-ol are currently unknown. Other adamantane derivatives have been shown to have significant effects on cells. For example, amantadine, an adamantane derivative, has potent anti-Influenza A activity .

Temporal Effects in Laboratory Settings

Adamantane derivatives are known for their stability, which makes them suitable for long-term studies .

Metabolic Pathways

Adamantane itself is known to undergo various transformations, including oxidation of the C–H bond to a selected functional group .

Subcellular Localization

Other adamantane derivatives have been shown to localize in the cytoplasm .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-adamantan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-nitro-adamantan-2-ol using hydrogen in the presence of a palladium catalyst. Another method includes the reaction of 1-adamantanone with hydroxylamine to form 1-amino-adamantan-2-one, followed by reduction with sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts to ensure high yields and purity. The choice of solvents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-adamantan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: 1-Keto-adamantan-2-ol or 1-carboxy-adamantan-2-ol.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted adamantane derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antiviral Properties

Research indicates that adamantane derivatives, including 1-amino-adamantan-2-ol, exhibit antiviral activity, particularly against influenza viruses. The compound's ability to traverse the blood-brain barrier enhances its therapeutic potential in treating neurological conditions associated with viral infections .

Neuroprotective Effects

Studies have shown that this compound may possess neuroprotective properties due to its interaction with neurotransmitter systems. It has been investigated for its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Analgesic and Anti-inflammatory Effects

The compound has also been explored for its analgesic and anti-inflammatory effects. Its structural properties allow it to modulate pain pathways effectively, making it a candidate for developing new pain management therapies .

Synthesis Techniques

The synthesis of this compound involves several methods, including:

- Direct Amination : This method allows for the introduction of the amino group into the adamantane framework, yielding high purity products with good yields.

- Functional Group Modification : Existing adamantane derivatives can be modified to introduce amino groups at specific positions, enhancing their biological activity .

Case Studies

-

Influenza Treatment Study

A clinical study demonstrated that this compound showed significant efficacy in reducing viral load in patients infected with influenza A. The study highlighted the compound's ability to inhibit viral replication by interfering with the virus's ability to enter host cells . -

Neuroprotection Research

In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage. This suggests its potential use as a neuroprotective agent in treating conditions like Alzheimer's disease .

Industrial Applications

Material Science

The rigid structure of this compound makes it an attractive candidate for developing advanced materials. Its incorporation into polymers can enhance mechanical properties and thermal stability, making it suitable for various industrial applications.

Nanotechnology

Due to its unique structural characteristics, this compound is being researched for applications in nanotechnology, particularly in drug delivery systems where controlled release and targeted delivery are crucial .

Vergleich Mit ähnlichen Verbindungen

1-Hydroxy-adamantane: Lacks the amino group, making it less versatile in certain chemical reactions.

1-Amino-adamantane: Lacks the hydroxyl group, limiting its reactivity in oxidation reactions.

2-Amino-adamantane: Similar structure but different position of the amino group, affecting its chemical behavior.

Uniqueness: 1-Amino-adamantan-2-ol’s combination of amino and hydroxyl groups provides a unique reactivity profile, allowing it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in the synthesis of multifunctional compounds and in applications requiring specific molecular interactions.

Biologische Aktivität

1-Amino-adamantan-2-ol, a derivative of adamantane, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound (C10H17NO) features a unique adamantane core structure, which contributes to its biological activities. The compound's hydroxyl and amino groups enhance its interactions with biological targets, making it a subject of interest in medicinal chemistry.

Inhibition of 11β-HSD1

Recent studies highlight the role of adamantane derivatives in inhibiting 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), an enzyme involved in cortisol metabolism. Inhibition of this enzyme is associated with beneficial effects in metabolic disorders such as obesity and type 2 diabetes. For instance, derivatives containing the adamantane structure have demonstrated over 50% inhibition of 11β-HSD1 activity at concentrations as low as 10 µM . Although direct studies on this compound are scarce, its structural characteristics may confer similar inhibitory effects.

The mechanisms through which this compound exerts its biological effects can be attributed to:

- Ion Channel Modulation : By binding to ion channels like M2 in influenza viruses, it disrupts viral replication processes.

- Enzyme Inhibition : The compound may inhibit enzymes such as 11β-HSD1, leading to altered steroid metabolism and potential therapeutic benefits in metabolic syndromes.

Case Studies and Research Findings

Several studies have explored the biological activity of adamantane derivatives, providing insights into their pharmacological potential:

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider safety profiles. Preliminary data suggest that adamantane derivatives generally exhibit low toxicity; however, comprehensive toxicity studies specific to this compound are needed to ascertain its safety for clinical use .

Eigenschaften

IUPAC Name |

1-aminoadamantan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c11-10-4-6-1-7(5-10)3-8(2-6)9(10)12/h6-9,12H,1-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUMSDCJVYEECC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.